molecular formula C11H13ClN4OS B13943750 3-(3-Chloro-6-isobutoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179361-13-7

3-(3-Chloro-6-isobutoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13943750
CAS No.: 1179361-13-7
M. Wt: 284.77 g/mol
InChI Key: VXDUWMGEXFAZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-6-isobutoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-6-isobutoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Isobutoxy Group: This can be done through nucleophilic substitution reactions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide followed by cyclization.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-6-isobutoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-6-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(3-Chloro-6-propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(3-Chloro-6-isobutoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to its analogs. The presence of the isobutoxy group, for example, may influence its solubility, reactivity, and interaction with molecular targets.

Properties

CAS No.

1179361-13-7

Molecular Formula

C11H13ClN4OS

Molecular Weight

284.77 g/mol

IUPAC Name

3-[3-chloro-6-(2-methylpropoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H13ClN4OS/c1-6(2)5-17-8-4-3-7(12)9(14-8)10-15-11(13)18-16-10/h3-4,6H,5H2,1-2H3,(H2,13,15,16)

InChI Key

VXDUWMGEXFAZLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC(=C(C=C1)Cl)C2=NSC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.